molecular formula C24H22N4O4 B11678348 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11678348
M. Wt: 430.5 g/mol
InChI Key: GLZDROPNXVLFQK-AFUMVMLFSA-N
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Description

This compound is a pyrazole-based carbohydrazide derivative featuring a conjugated hydrazone linker and aromatic substituents. The core structure consists of a 1H-pyrazole ring substituted at position 3 with a 2-methoxynaphthalen-1-yl group and at position 5 with a (3-ethoxy-4-hydroxyphenyl)methylidene hydrazide moiety. The 3-ethoxy-4-hydroxyphenyl group contributes polarity and hydrogen-bonding capacity, while the 2-methoxynaphthalene substituent introduces steric bulk and lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O4/c1-3-32-22-12-15(8-10-20(22)29)14-25-28-24(30)19-13-18(26-27-19)23-17-7-5-4-6-16(17)9-11-21(23)31-2/h4-14,29H,3H2,1-2H3,(H,26,27)(H,28,30)/b25-14+

InChI Key

GLZDROPNXVLFQK-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (Compound A ) with structurally related carbohydrazide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Activities References
A : Target Compound 3-(2-Methoxynaphthalen-1-yl), N'-(3-ethoxy-4-hydroxybenzylidene) C₂₄H₂₂N₄O₄* 446.46* High lipophilicity (predicted logP ≈ 3.2); potential antimicrobial activity (inferred)
B : N′-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide 3-(1-Naphthyl), N'-(3-ethoxy-4-hydroxybenzylidene) C₂₄H₂₂N₄O₃ 438.46 Moderate solubility in DMSO; weak fluorescence due to naphthalene π-system
C : N′-[(E)-(4-Dimethylaminophenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 3-(4-Methylphenyl), N'-(4-dimethylaminobenzylidene) C₂₁H₂₁N₅O 375.42 Enhanced electron-donating capacity (dimethylamino group); antiviral activity reported
D : 3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide 3-(4-Ethoxy-3-methoxyphenyl), N'-(2-hydroxy-1-naphthylmethylene) C₂₃H₂₂N₄O₅ 462.45 High crystallinity; antioxidant activity demonstrated in vitro
E : (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methylpyrazole, N'-(4-methoxybenzylidene) C₁₃H₁₄N₄O₂ 274.28 Low molecular weight; moderate anti-inflammatory activity

*Predicted values based on structural analogs.

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : Compound A exhibits higher lipophilicity than B due to the 2-methoxy group on naphthalene, which reduces polarity compared to B ’s unsubstituted naphthalene .
  • Electronic Effects: The 3-ethoxy-4-hydroxyphenyl group in A and B provides stronger electron-withdrawing character than the 4-dimethylaminophenyl group in C, altering redox potentials and binding affinities .
  • Biological Activity: Compound C’s dimethylamino group enhances interaction with viral protease active sites, whereas A’s methoxynaphthalene may favor hydrophobic binding pockets in bacterial targets . Compound D’s 2-hydroxy-1-naphthyl group contributes to radical scavenging, a property absent in A due to its lack of phenolic -OH groups . The simplified structure of E (low molecular weight) limits its potency compared to A, highlighting the importance of bulky aromatic substituents for target engagement .

Crystallographic and Computational Insights

  • Single-crystal X-ray studies of analogs (e.g., D ) confirm the (E) -configuration of the hydrazone bond, which stabilizes planar conformations critical for intermolecular interactions .
  • DFT calculations on related compounds (e.g., C ) reveal that electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) lower HOMO-LUMO gaps, enhancing charge-transfer interactions in biological systems .

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. Its structural features, including a hydrazone linkage and various functional groups, suggest potential biological activities that warrant detailed investigation. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 370.4 g/mol. The presence of an ethoxy group, a hydroxy group, and a naphthalene moiety contributes to its diverse reactivity and potential biological applications.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight370.4 g/mol
Functional GroupsEthoxy, Hydroxy
Structural TypePyrazole derivative

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : The presence of hydroxy groups enhances the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial activity of similar pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, showcasing the potential of these compounds in treating bacterial infections .
  • Antioxidant Studies :
    In vitro assays demonstrated that derivatives with similar structures exhibited potent antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests a mechanism involving electron donation to neutralize reactive oxygen species .
  • Anti-inflammatory Mechanisms :
    Research has indicated that pyrazole derivatives can modulate inflammatory cytokines. In one study, treatment with these compounds resulted in reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential use in inflammatory diseases .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis typically involves a condensation reaction between a substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde) and a pyrazole-carbohydrazide derivative under acidic or basic conditions . Key optimizations include:

  • Temperature control : Maintaining 60–80°C to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency.
  • Catalyst use : Acidic catalysts like glacial acetic acid improve imine bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol can isolate the product with >90% purity .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituents (e.g., methoxynaphthalenyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • FT-IR : Confirms hydrazide N–H stretches (~3200 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~470) .
  • X-ray crystallography (if crystals form): Resolves spatial arrangement of substituents and hydrogen-bonding networks .

Basic: What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with kinases or oxidoreductases using fluorometric or colorimetric substrates .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Molecular docking : Preliminary in silico studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR) .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy groups) influence bioactivity?

Methodological Answer:
A structure-activity relationship (SAR) study comparing substituents reveals:

Substituent Effect on Activity Evidence
3-Ethoxy Enhances solubility and π-π stacking with hydrophobic enzyme pockets
2-Methoxynaphthalenyl Increases steric bulk, reducing binding to smaller active sites
4-Hydroxyphenyl Facilitates hydrogen bonding with catalytic residues (e.g., Serine in proteases)
Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to test steric effects on binding .

Advanced: How can computational modeling resolve contradictions in experimental binding data?

Methodological Answer:

  • Molecular Dynamics (MD) simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns trajectories to identify transient interactions missed in static docking .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to explain reactivity discrepancies (e.g., unexpected oxidation products) .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers .

Advanced: What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

  • pH stability studies : Conduct HPLC monitoring at pH 2–10 to identify labile bonds (e.g., hydrazide hydrolysis at pH < 3) .
  • Lyophilization : Stabilize the compound in amorphous solid dispersions with polymers (e.g., PVP) to prevent hydrolysis .
  • Protecting groups : Introduce acetyl groups to transiently block reactive hydroxyl moieties during in vitro assays .

Advanced: How should researchers address contradictory data in enzyme inhibition vs. cellular activity?

Methodological Answer:

  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets .
  • Metabolite analysis (LC-MS): Detect intracellular degradation products that may act as true inhibitors .
  • Permeability assays (Caco-2 cells): Determine if poor cellular uptake explains discordance between in vitro and in vivo results .

Basic: What chromatographic methods are optimal for analyzing reaction intermediates?

Methodological Answer:

  • TLC : Monitor condensation reactions using silica plates (ethyl acetate/hexane 3:7) with UV visualization at 254 nm .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to resolve intermediates with retention times <10 minutes .
  • UPLC-MS : Achieve high-resolution separation (<2 µm particles) coupled with real-time mass detection .

Advanced: How does the compound’s tautomerism affect its interaction with biological targets?

Methodological Answer:

  • ¹⁵N NMR : Track tautomeric shifts (e.g., pyrazole ring vs. hydrazone) in DMSO-d₆ .
  • X-ray crystallography : Compare crystal structures of tautomers co-crystallized with target proteins (e.g., COX-2) .
  • pH-dependent UV-Vis : Identify dominant tautomers at physiological pH (λmax shifts from 280 nm to 320 nm) .

Advanced: What multi-step synthetic routes improve scalability for preclinical studies?

Methodological Answer:
A convergent synthesis approach reduces complexity:

Step 1 : Synthesize 2-methoxynaphthalen-1-yl-pyrazole via Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Step 2 : Prepare 3-ethoxy-4-hydroxybenzaldehyde via O-alkylation of vanillin with ethyl bromide .

Step 3 : Condense intermediates using microwave-assisted synthesis (100°C, 30 min, 80% yield) .

Step 4 : Purify via flash chromatography (hexane/ethyl acetate 1:1) .

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